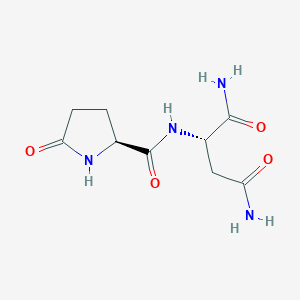

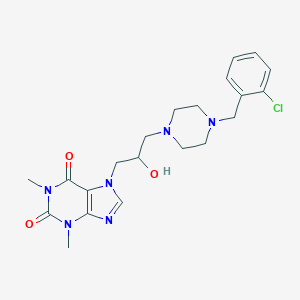

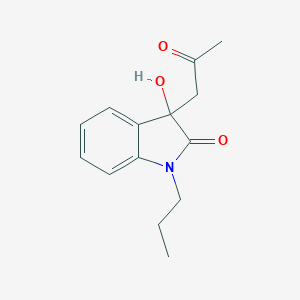

3-羟基-3-(2-氧代丙基)-1-丙基-1,3-二氢-2H-吲哚-2-酮

描述

Synthesis Analysis

The synthesis of derivatives closely related to 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one involves green and facile strategies, utilizing catalytic and eco-friendly methods. For instance, a novel ninhydrin derivative was synthesized using acetic acid as a catalyst, highlighting a sustainable approach to synthesizing complex organic molecules (Ghalib et al., 2019). Another study presented the eco-friendly synthesis of 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, emphasizing the use of Henry reaction and characterization through NMR and MS techniques (Chen et al., 2010).

Molecular Structure Analysis

Molecular structure determination plays a crucial role in understanding the properties and reactivity of compounds. Single crystal X-ray diffraction and spectral analysis have been extensively used for this purpose. The crystal structure of related compounds shows significant intermolecular interactions, contributing to their stability and reactivity (Ghalib et al., 2019). Moreover, DFT/B3LYP method with a 6-311++G(d,p) basis set has been utilized to optimize molecular structures and calculate structural parameters, providing insights into the electronic properties of these molecules.

Chemical Reactions and Properties

The chemical reactivity of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one derivatives includes various transformations such as stereospecific reduction, cyclization, and hydroxyfunctionalization. These reactions are pivotal for generating structurally diverse compounds with potential utility in different chemical domains. The stereospecific reduction of 3-hydroxy-3H-indoles to indoline derivatives showcases the versatility of these compounds in synthetic chemistry (Berti et al., 1980).

科学研究应用

合成与表征

- 该化合物已被用于高效合成 3-(1,3,4-恶二唑-2-基)-3-羟基-1,3-二氢-2H-吲哚-2-酮,展示了其在三组分合成工艺中的用途。这些合成化合物在各种化学反应和应用中具有重要意义 (Adib 等人,2010)。

反应性和化学性质

- 探索了源自 3-羟基-1,3-二氢-2H-吲哚-2-酮的相关羟基酮的反应性,表明在不同的化学转化中具有潜力。这包括氧化等反应,这在合成化学中可能是关键的 (Desarbre 等人,1996)。

- 另一项研究展示了使用路易斯酸从 3-羟基取代的 1,3-二氢吲哚-2-酮生成准反芳香的 2H-吲哚-2-酮环系统,从而产生各种取代的噁吲哚和螺取代的噁吲哚 (England 等人,2007)。

抗菌应用

- 源自 3-羟基-1,3-二氢-2H-吲哚-2-酮的合成化合物对多种微生物表现出显着的抗菌活性。这表明其在开发新型抗菌剂中的潜在应用 (El-Gendy 和 Ahmedy,2000)。

生态友好合成

- 开发了一种生态友好方法来合成 3-羟基-3-硝基甲基-1,3-二氢-吲哚-2-酮,突出了该化合物在绿色化学应用中的潜力。该研究还包括晶体结构分析,有助于理解其分子相互作用 (Chen 等人,2010)。

吲哚羰基偶联反应

- 该化合物已用于由二碘化钐促进的吲哚羰基偶联反应,表明其在合成具有潜在药用价值的复杂吲哚衍生物中的作用 (Lin 等人,1998)。

抗肿瘤活性

- 对相关吲哚衍生物合成的研究显示出潜在的抗肿瘤活性,表明 3-羟基-1,3-二氢-2H-吲哚-2-酮的衍生物可能在癌症研究中很有价值 (Nguyen 等人,1990)。

新型合成方法

- 该化合物已参与各种新型合成方法,例如通过一锅三组分反应合成 2-芳基-3-羟基-6,7-二氢-1H-吲哚-4(5H)-酮。这突出了其在合成有机化学中的多功能性 (Khalafy 等人,2014)。

属性

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1-propylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h4-7,18H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOANHZQZDVVMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387401 | |

| Record name | 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

107864-79-9 | |

| Record name | 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

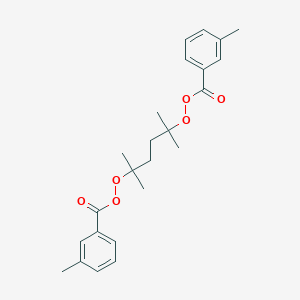

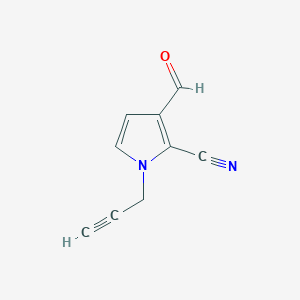

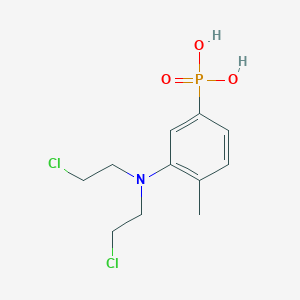

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)